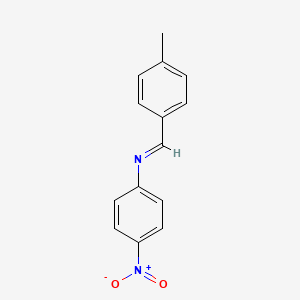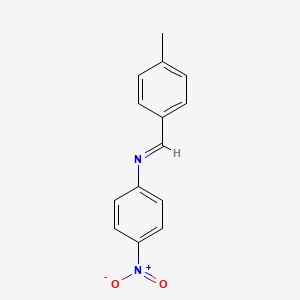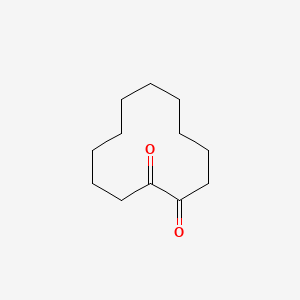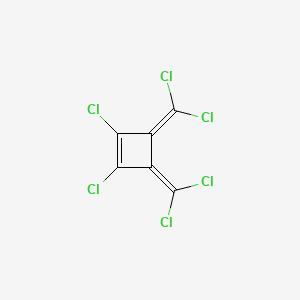
2-Bromo-2'-(triphenylsilyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2’-(triphenylsilyl)biphenyl is an organosilicon compound with the molecular formula C30H23BrSi and a molecular weight of 491.508 g/mol . This compound is characterized by the presence of a bromine atom and a triphenylsilyl group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-(triphenylsilyl)biphenyl typically involves the bromination of 2’-(triphenylsilyl)biphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-2’-(triphenylsilyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2’-(triphenylsilyl)biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (THF, DMF), and bases (K2CO3, NaH).
Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, NaOH), and solvents (toluene, ethanol).
Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution Reactions: Substituted biphenyl derivatives.
Coupling Reactions: Biphenyl derivatives with various functional groups.
Reduction Reactions: 2’-(triphenylsilyl)biphenyl.
Applications De Recherche Scientifique
2-Bromo-2’-(triphenylsilyl)biphenyl is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organosilicon compounds and in cross-coupling reactions.
Biology: In the study of biological systems where organosilicon compounds are used as probes or labels.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-2’-(triphenylsilyl)biphenyl depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the bromine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling mechanism. The triphenylsilyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Triphenylsilyl)dibenzo[b,d]thiophene
- 2-(Triphenylsilyl)phenol
- 3,3’-Bis(triphenylsilyl)biphenyl
- 4,4’-Bis(triphenylsilyl)biphenyl
- 2-(Triphenylsilyl)dibenzo[b,d]furan
Uniqueness
2-Bromo-2’-(triphenylsilyl)biphenyl is unique due to the presence of both a bromine atom and a triphenylsilyl group on the biphenyl structure. This combination allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
18866-42-7 |
|---|---|
Formule moléculaire |
C30H23BrSi |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
[2-(2-bromophenyl)phenyl]-triphenylsilane |
InChI |
InChI=1S/C30H23BrSi/c31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)32(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H |
Clé InChI |
AWPVHCDMYRVGFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C5=CC=CC=C5Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)



![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)


